molecular formula C12H8F2Se B14484254 1-Fluoro-4-(4-fluorophenyl)selanylbenzene CAS No. 65130-27-0

1-Fluoro-4-(4-fluorophenyl)selanylbenzene

Cat. No.: B14484254
CAS No.: 65130-27-0
M. Wt: 269.16 g/mol
InChI Key: WELPMJSCPKDRLC-UHFFFAOYSA-N
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Description

1-Fluoro-4-(4-fluorophenyl)selanylbenzene is an organoselenium compound characterized by the presence of fluorine atoms and a selenide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-(4-fluorophenyl)selanylbenzene typically involves the reaction of 4-fluorophenylselenol with 1-fluoro-4-iodobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-(4-fluorophenyl)selanylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The selenide group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form the corresponding selenol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Corresponding selenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Fluoro-4-(4-fluorophenyl)selanylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(4-fluorophenyl)selanylbenzene involves its interaction with various molecular targets and pathways. The selenide group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-4-(4-fluorophenyl)selanylbenzene is unique due to the presence of both fluorine atoms and a selenide group, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

65130-27-0

Molecular Formula

C12H8F2Se

Molecular Weight

269.16 g/mol

IUPAC Name

1-fluoro-4-(4-fluorophenyl)selanylbenzene

InChI

InChI=1S/C12H8F2Se/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H

InChI Key

WELPMJSCPKDRLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)[Se]C2=CC=C(C=C2)F

Origin of Product

United States

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